2-(4,4,4-Trifluoro-1,3-dioxobutyl)benzofuran
Overview
Description
“2-(4,4,4-Trifluoro-1,3-dioxobutyl)benzofuran” is a chemical compound . It is also known as TDBF or 2-(4,4,4-trifluorobutanoyl)benzofuran. It has been used in the synthesis of a luminescent Eu (III) complex .
Synthesis Analysis
The compound has been used in the synthesis of a luminescent Eu (III) complex . The complex was synthesized and emits red luminescence, characteristic of the (5)D (0)–> (7)F (J) (J=0-4) emission bands of Eu (3+) under near ultraviolet .Molecular Structure Analysis
The molecular formula of “2-(4,4,4-Trifluoro-1,3-dioxobutyl)benzofuran” is C12H7F3O3 . The molecular weight is 256.18 g/mol.Chemical Reactions Analysis
The compound has been used in the synthesis of a luminescent Eu (III) complex . The complex was synthesized and emits red luminescence, characteristic of the (5)D (0)–> (7)F (J) (J=0-4) emission bands of Eu (3+) under near ultraviolet .Physical And Chemical Properties Analysis
The molecular formula of “2-(4,4,4-Trifluoro-1,3-dioxobutyl)benzofuran” is C12H7F3O3 . The molecular weight is 256.18 g/mol.Scientific Research Applications
Sol-Gel Matrix Materials
This compound serves as a precursor for the synthesis of novel trialkoxysilane monomers, which are integral to the preparation of functionalized sol-gel matrix materials. These materials have significant applications in creating thin films for chemical sensors, particularly for detecting organophosphonate nerve agents .
Molecular Imprinting
The trifluoro-1,3-dioxobutyl moiety of the compound is a superior binding group for molecular imprinting processes. It can be used to develop fluorometric sensing materials by forming complexes with Eu (III) ions, which are then integrated into a sol-gel matrix. This application is crucial for the development of highly selective and sensitive sensors .
Ligand Synthesis
The compound can act as a ligand in the synthesis of various metal complexes. For example, it can be used as a capping ligand in the synthesis of [Eu(tfa)₃]₂ bpm complexes, where bpm stands for 2,2’-bipyrimidine. These complexes have potential applications in materials science and coordination chemistry .
Organic Synthesis
In organic synthesis, this compound can be a reagent in multistep synthesis processes. An example includes its use in the synthesis of isotopically labeled compounds like [13CD2]benzylamine, which are valuable in nuclear magnetic resonance (NMR) spectroscopy studies .
Chelate Extraction
The compound’s derivatives are used in mixed-ligand chelate extraction processes for trivalent lanthanides. This application is important in the separation and purification of rare earth elements, which are critical in various high-tech industries .
Ternary Lanthanide Complexes
It is also utilized as a ligand in the preparation of ternary lanthanide (Ln) complexes. These complexes are studied for their unique luminescent properties and have applications in creating new materials for optoelectronics and photonics .
Mechanism of Action
Target of Action
It has been used in the synthesis of binuclear complexes with metals such as copper (ii) . These complexes have been studied for their potential applications in biological processes .
Mode of Action
It’s known that the compound can form binuclear complexes with metals . In these complexes, the coordination environment of each metal center is a distorted square pyramid, and the whole molecule forms a metallomacrocycle containing a calixarene-like cavity .
Biochemical Pathways
The compound’s ability to form binuclear complexes suggests it may interact with metal ions in biological systems .
Result of Action
Its ability to form binuclear complexes with metals suggests it may have potential applications in biological processes .
Action Environment
The stability of the binuclear complexes it forms suggests it may be resistant to certain environmental conditions .
Future Directions
The compound has been used in the synthesis of a luminescent Eu (III) complex . The complex emits red luminescence, characteristic of the (5)D (0)–> (7)F (J) (J=0-4) emission bands of Eu (3+) under near ultraviolet . This suggests that this compound and its derivatives could have potential applications in the fabrication of light-emitting diodes (LEDs) and other luminescence applications .
properties
IUPAC Name |
1-(1-benzofuran-2-yl)-4,4,4-trifluorobutane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3O3/c13-12(14,15)11(17)6-8(16)10-5-7-3-1-2-4-9(7)18-10/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YESCVJOGSAMICZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)CC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,4,4-Trifluoro-1,3-dioxobutyl)benzofuran |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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